molecular formula C9H7NO2S B180915 2-(Benzo[d]thiazol-2-yl)acetic acid CAS No. 29182-45-4

2-(Benzo[d]thiazol-2-yl)acetic acid

Cat. No.: B180915
CAS No.: 29182-45-4
M. Wt: 193.22 g/mol
InChI Key: ZOAYQTSFMDZTQA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)acetic acid is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .


Synthesis Analysis

The synthesis of this compound involves several steps. The nucleophilic reagent attacks the higher substituted carbon atom to form the more stable carbocation intermediate . The yield of the synthesis process can vary, but it has been reported to be around 66% .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

The thiazole ring in this compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The compound has been found to be active in various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 225.29 . It has a flash point of 209.9°C, a boiling point of 423.4°C at 760 mmHg, and a melting point of 159°C .

Scientific Research Applications

  • Antimicrobial Agents : Derivatives of benzothiazole, including those related to 2-(Benzo[d]thiazol-2-yl)acetic acid, have shown potential as antimicrobial agents. Specifically, some derivatives exhibited antibacterial and antifungal activities against various strains of bacteria and fungi (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

  • Antitubercular and Antidepressant Activity : Some bicyclic fused thiazole-2-acetic acid derivatives were found to have antitubercular and antidepressant activities, and certain compounds showed antimetastatic activity against Lewis lung tumor in mice (Bell & Wei, 1976).

  • Anticancer Agents : Certain benzimidazole–thiazole derivatives, which include variants of this compound, have shown promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

  • Photovoltaic Applications : Compounds based on 2-(thiophen-2-yl)thiazole, a similar structure to this compound, were used in dye-sensitized solar cells, demonstrating improved light-harvesting capability and photovoltaic performance (Han et al., 2015).

  • Photophysical Properties : The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals, a derivative of the acid , were explored, revealing the potential for applications in material sciences (Balijapalli et al., 2017).

  • Antitubercular Agents : Derivatives of 2-(benzo[d]thiazol-2-ylthio)acetic acid were synthesized and screened for antitubercular activity, showing inhibition of Mycobacterium tuberculosis H37Rv strain (Mir et al., 2014).

  • Heparanase Inhibition : Compounds derived from furanylthiazole acetic acid, structurally related to this compound, showed inhibition of heparanase, which is significant for anti-angiogenic properties (Courtney et al., 2005).

  • COX-2 Inhibitors and Analgesic Activity : Certain benzothiazole derivatives, related to this compound, were synthesized and showed potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with COX-2 inhibitory and analgesic activities (Kumar, Kumar, Verma, & Mishra, 2020).

Safety and Hazards

The safety information for 2-(Benzo[d]thiazol-2-yl)acetic acid indicates that it is classified as a dangerous compound with hazard statements H302-H319-H411-H372 . Precautionary statements include P273-P305+P351+P338 .

Future Directions

The future directions for 2-(Benzo[d]thiazol-2-yl)acetic acid involve further optimization into a chemical probe to investigate the merit of targeting the ZnF-UBD of HDAC6 in multiple myeloma and other diseases . This compound has the potential to be developed into a potent antagonist for the treatment of various diseases .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYQTSFMDZTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406917
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29182-45-4
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Benzothiazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Benzo[d]thiazol-2-yl)acetic acid interact with HDAC6 and what are the potential downstream effects?

A1: The research paper titled "Crystal structure of fragment this compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain" [] investigates the binding of this specific fragment to the zinc-finger domain of HDAC6. This domain is crucial for the interaction of HDAC6 with ubiquitin, a protein involved in various cellular processes. By binding to this domain, this compound could potentially disrupt the HDAC6-ubiquitin interaction.

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